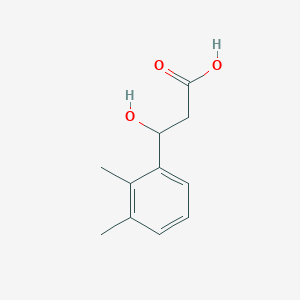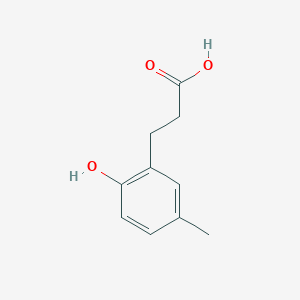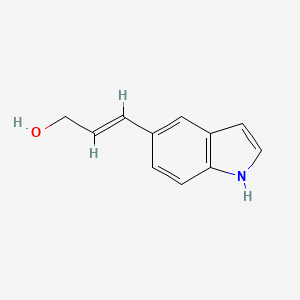
3-(1H-indol-5-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-5-yl)prop-2-en-1-ol is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry.
準備方法
The synthesis of 3-(1H-indol-5-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of indole with an appropriate aldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization or chromatography.
Industrial production methods for indole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
化学反応の分析
3-(1H-indol-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol or amine.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alcohols.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indole derivatives. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: Indole derivatives, including 3-(1H-indol-5-yl)prop-2-en-1-ol, have shown promise in biological studies due to their ability to interact with various biological targets. They have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals. The unique properties of these compounds make them valuable in various industrial processes.
作用機序
The mechanism of action of 3-(1H-indol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in disease pathways, making them potential therapeutic agents. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
類似化合物との比較
3-(1H-indol-5-yl)prop-2-en-1-ol can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Compared to these compounds, this compound has a unique structure that allows for specific interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
(E)-3-(1H-indol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NO/c13-7-1-2-9-3-4-11-10(8-9)5-6-12-11/h1-6,8,12-13H,7H2/b2-1+ |
InChIキー |
BRWAVLKVIRPKOF-OWOJBTEDSA-N |
異性体SMILES |
C1=CC2=C(C=CN2)C=C1/C=C/CO |
正規SMILES |
C1=CC2=C(C=CN2)C=C1C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


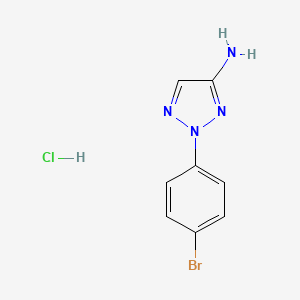
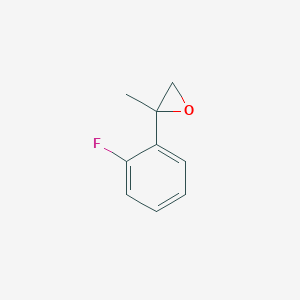
![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
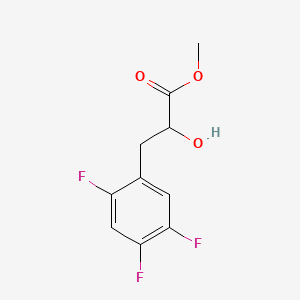


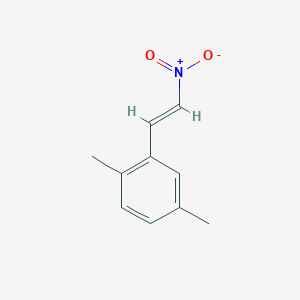


![Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate](/img/structure/B13610364.png)
